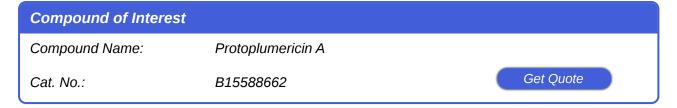


A Technical Guide to the Bioactive Compounds of Plumeria obtusa Extract

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Plumeria obtusa, a member of the Apocynaceae family, is a flowering plant traditionally used in various cultures for its medicinal properties. Modern scientific inquiry has begun to validate these traditional uses, identifying a diverse array of bioactive compounds within the plant's extracts. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making Plumeria obtusa a subject of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the bioactive compounds found in Plumeria obtusa extracts, their biological activities, and the experimental methodologies used for their study.

Phytochemical Composition

Extracts from various parts of Plumeria obtusa, including the leaves, stem bark, roots, and flowers, have been shown to contain a rich diversity of phytochemicals. The primary classes of bioactive compounds identified include iridoids, terpenoids, flavonoids, alkaloids, and phenolic acids.[1]

Major Bioactive Compounds

A number of specific bioactive compounds have been isolated and identified from Plumeria obtusa extracts. These include, but are not limited to:



- Iridoids: Plumieride, 13-O-caffeoylplumieride, plumericin, obtusadoids A and B, plumieridin A,
 1α-plumieride, and 15-demethylplumieride.[2][3][4]
- Flavonoids: Kaempferol 3-O-rutinoside, quercetin 3-O-rutinoside, and glochiflavanoside B.[2]
- Phenolic Compounds: Gentisic acid, ferulic acid, and hydroxybenzoic acid.[2]
- Other Compounds: Oleanolic acid and methyl coumarate.[3]

Quantitative Data on Bioactive Compounds and Activities

The following tables summarize the quantitative data available on the extraction yields, and the anti-inflammatory, antioxidant, and antimicrobial activities of Plumeria obtusa extracts and their isolated compounds.

Table 1: Yield of Plumeria obtusa Flower Extracts Using Various Methods[5][6]

Extraction Method	Solvent	Percentage Yield (%)
Water Distillation	Water	0.0167
Steam Distillation	Water	0.0045
Water-Steam Distillation	Water	0.0342
Solvent Extraction	Hexane	0.4170
Solvent Extraction	Petroleum Ether	0.3510
Cold Enfleurage	-	0.3969
Hot Enfleurage	-	12.2400

Table 2: Anti-inflammatory Activity of Ethanolic Stem Bark Extract of Plumeria obtusa in Animal Models[7]



Animal Model	Dose (mg/kg)	% Inhibition of Paw Edema	% Inhibition of Granuloma
Carrageenan-induced paw edema & Cotton pellet granuloma	100	Significant (p<0.001)	-
Carrageenan-induced paw edema & Cotton pellet granuloma	200	Significant (p<0.001)	20.61
Carrageenan-induced paw edema & Cotton pellet granuloma	400	Significant (p<0.001)	33.24
Indomethacin (Standard)	10	-	31.91

Table 3: Antioxidant Activity of Methanolic Leaf Extract and its Fractions[8][9]

Extract/Fraction	Concentration (μg/mL)	% DPPH Radical Scavenging	% Lipid Peroxidation Inhibition
Methanol Extract	1000	59.36 ± 0.42	-
Hexane Fraction	1000	46.35 ± 0.32	-
Ethyl Acetate Fraction	1000	68.02 ± 1.25	-
n-Butanol Fraction	1000	84.42 ± 1.15	-
Aqueous Fraction	1000	42.25 ± 0.44	-
Methanol Extract	200-1000	Moderate	Moderate

Table 4: Antimicrobial Activity of Plumeria obtusa Extracts and Isolated Compounds[2][10][11]



Extract/Compound	Microorganism	Activity
Methanolic Fraction (Aerial parts)	Klebsiella pneumoniae (MDR)	MIC: 64 μg/mL (for M5)
Methanolic Fraction (Aerial parts)	E. coli O157:H7 (STEC)	MIC: 32 μg/mL (for M5)
13-O-caffeoylplumieride (M5)	K. pneumoniae (MDR)	MIC: 64 μg/mL
13-O-caffeoylplumieride (M5)	E. coli O157:H7 (STEC)	MIC: 32 μg/mL
Various Solvent Extracts (Flowers)	Gram-positive & Gram- negative bacteria	Variable inhibition zones

Experimental Protocols

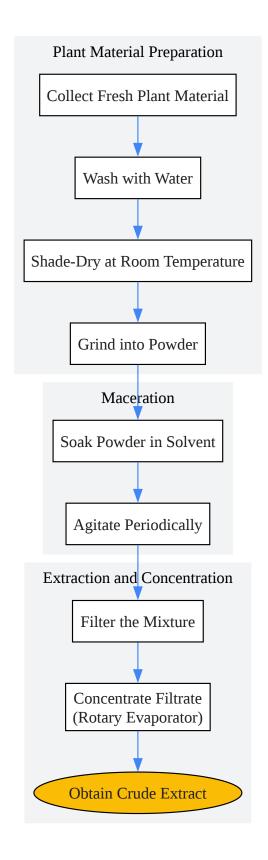
This section provides detailed methodologies for key experiments cited in the literature concerning the extraction, isolation, and biological evaluation of Plumeria obtusa bioactive compounds.

Extraction of Bioactive Compounds

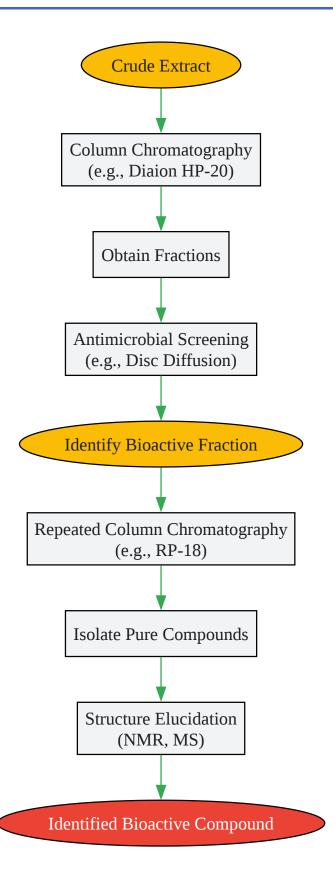
A common method for obtaining crude extracts from Plumeria obtusa is maceration.

- Plant Material Preparation: Fresh plant material (e.g., leaves, stem bark) is collected, washed, and shade-dried at room temperature. The dried material is then pulverized into a coarse powder.[12]
- Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 100g of powder in 600ml of ethanol) for an extended period (e.g., 7 days) at room temperature with occasional agitation.[12]
- Filtration and Concentration: The mixture is filtered through Whatman No. 1 filter paper. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C) to yield the crude extract.[12]

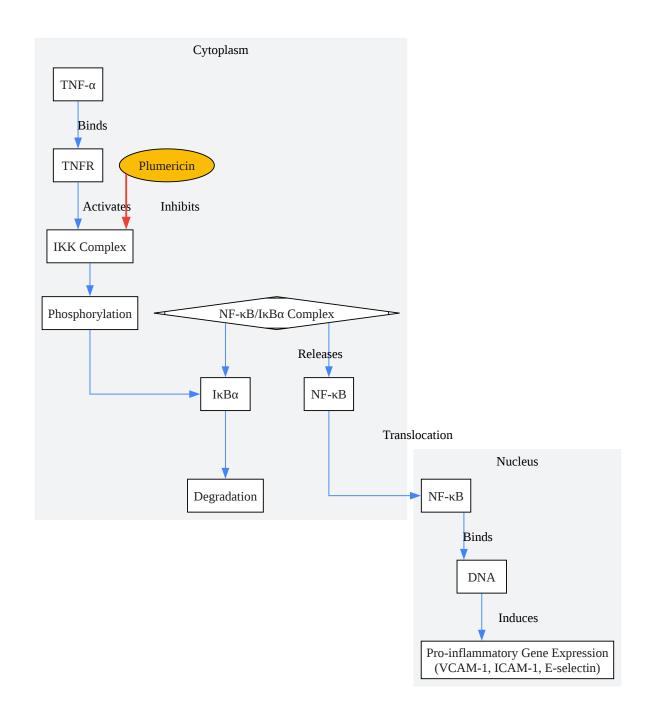












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